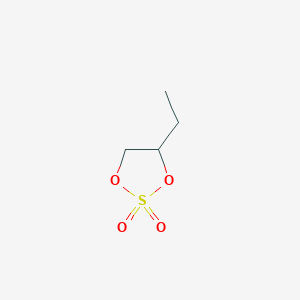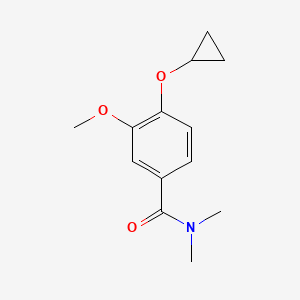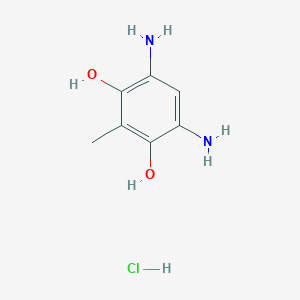
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide
Descripción general
Descripción
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide is an organic sulfur compound with the molecular formula C4H8O4S. It is a cyclic sulfate ester that plays a significant role in various chemical processes and applications. This compound is known for its unique structure, which includes a five-membered ring containing both sulfur and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide can be synthesized through the reaction of ethylene glycol with sulfur trioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic sulfate ester. The process involves the following steps:
Reaction of Ethylene Glycol with Sulfur Trioxide: Ethylene glycol is reacted with sulfur trioxide in a suitable solvent, such as dichloromethane, at low temperatures.
Cyclization: The intermediate product undergoes cyclization to form the five-membered ring structure of this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow microreactor technology is often employed to enhance the efficiency and safety of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the cyclic sulfate ester into corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products:
Oxidation Products: Sulfonic acids, sulfonates.
Reduction Products: Thiols, sulfides.
Substitution Products: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide exerts its effects involves its ability to undergo various chemical transformations. In lithium-ion batteries, for example, the compound decomposes and participates in the formation of protective interfacial films on the electrodes. This enhances the conductivity and stability of the battery, leading to improved performance . The compound’s ability to form stable cyclic structures also contributes to its effectiveness in various chemical reactions.
Comparación Con Compuestos Similares
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide: This compound has a similar structure but with a methyl group instead of an ethyl group.
1,3,2-Dioxathiolane, 2,2-dioxide: This compound lacks the ethyl or methyl substituent and is used in similar applications, particularly in organic synthesis and battery production.
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity and the types of products formed in chemical reactions.
Propiedades
IUPAC Name |
4-ethyl-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-2-4-3-7-9(5,6)8-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSIBZSEORSTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COS(=O)(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3225043.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B3225044.png)





![2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B3225073.png)
